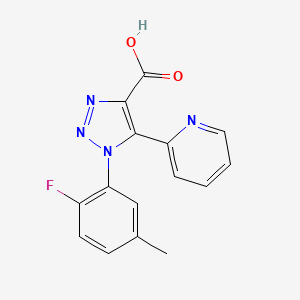
1-(2-fluoro-5-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a fluoro-substituted phenyl group, a pyridinyl group, and a 1,2,3-triazole ring attached to a carboxylic acid . These groups suggest that the compound could have interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition or “click” reaction . The fluoro-substituted phenyl group and the pyridinyl group could be introduced in earlier steps, using appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic phenyl and pyridinyl rings, the 1,2,3-triazole ring, and the carboxylic acid group . These groups could influence the compound’s reactivity, stability, and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylic acid could participate in acid-base reactions, the 1,2,3-triazole ring might undergo reactions with electrophiles or nucleophiles, and the fluoro-substituted phenyl group could be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic rings could affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications
1-(2-fluoro-5-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in imaging and diagnostic applications, particularly in the context of prostate cancer. A study by Rousseau et al. (2019) focused on 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, which is a derivative involving a similar structural motif. This compound demonstrated efficacy in localizing recurrent prostate cancer, significantly impacting patient management and treatment decisions Rousseau et al., 2019.
Environmental and Health Monitoring
The compound's structural analogs or related chemicals have been involved in environmental and health monitoring studies. For example, Babina et al. (2012) investigated the exposure of children to organophosphorus and pyrethroid pesticides, highlighting the importance of monitoring these chemicals in the environment due to their potential neurotoxic effects. Although not directly related to this compound, this study underscores the broader context of chemical exposure and the need for vigilant environmental health monitoring Babina et al., 2012.
Radiotracer Development for Clinical Applications
Another study by Brier et al. (2022) evaluated 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), for its safety, dosimetry, and imaging characteristics in humans. Although not directly mentioning this compound, the research on radiotracers like 11C-CS1P1 contributes to the growing field of nuclear medicine, providing insights into the development of novel compounds for imaging specific targets within the body Brier et al., 2022.
Exploration of Toxicity and Exposure Effects
Research by Tao et al. (2022) on 5-amino-2-(trifluoromethyl)pyridine, a compound structurally related to this compound, explored its toxic effects following inhalation. This study highlighted the compound's potential to cause methemoglobinemia and toxic encephalopathy, emphasizing the need for caution in industrial settings where exposure might occur Tao et al., 2022.
Safety and Hazards
Wirkmechanismus
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their use in various pharmaceutical and agricultural applications due to their diverse biological activities. They can act as inhibitors for various enzymes, and can have antifungal, antibacterial, and antiviral properties .
Boronic acids and their esters
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy. These compounds are only marginally stable in water .
Fluoroaromatic compounds
Fluoroaromatic compounds, such as the 2-fluoro-5-methylphenyl group in this compound, are often used in medicinal chemistry due to their ability to form strong interactions with proteins and to improve the metabolic stability of pharmaceuticals .
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-5-6-10(16)12(8-9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMOZYKMZFLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





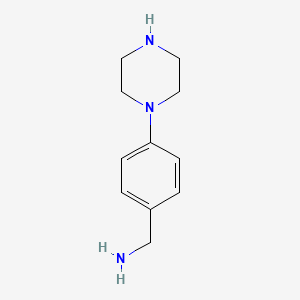
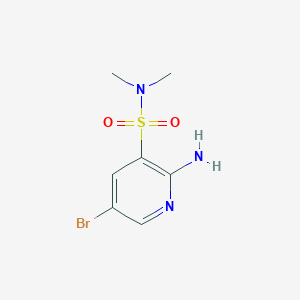
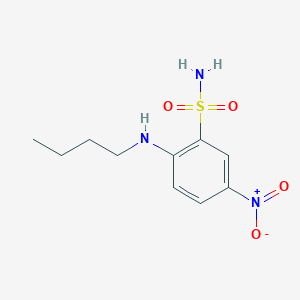
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

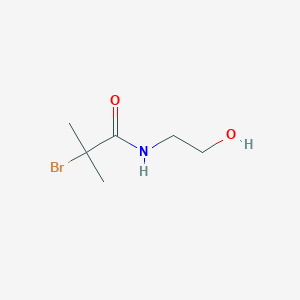
![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

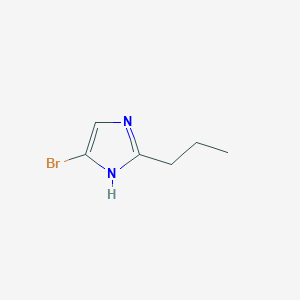
![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
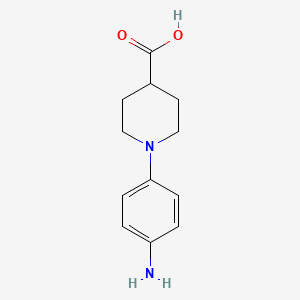
![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)